Product packaging for Serrawettin W2(Cat. No.:CAS No. 140909-80-4)

Serrawettin W2

Cat. No.: B1680952
CAS No.: 140909-80-4
M. Wt: 731.9 g/mol
InChI Key: JJJUZZODDZXKCZ-OTZXHEQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serrawettin W2 is a non-ionic, cyclic lipopeptide biosurfactant produced by various strains of Serratia bacteria . It is characterized by a structure consisting of a fatty acid (D-3-hydroxydecanoyl) connected to five amino acid residues (D-leucyl-L-seryl-L-threonyl-D-phenylalanyl-L-isoleucyl) forming a lactone ring . In research, this compound has demonstrated significant antibacterial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus , Enterococcus species, and Listeria monocytogenes . The mechanism of action involves targeting the bacterial cell membrane; studies on the analogue this compound-FL10 have shown that it rapidly dissipates membrane potential and increases membrane permeability, leading to bactericidal effects . Beyond its antibacterial properties, this compound and its analogues are also investigated for their biological activity against eukaryotic cells. Specific analogues have shown moderate cytotoxic activity against acute promyelocytic leukemia cells (NB4 cell line), while serrawettins produced by other strains have exhibited antitumor activity against Hela cells . The production of this compound in native host organisms is regulated by quorum sensing and is optimal at temperatures below 37°C . This product is provided for research purposes to further explore its potential mechanisms and applications. FOR RESEARCH USE ONLY. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H61N5O9 B1680952 Serrawettin W2 CAS No. 140909-80-4

Properties

CAS No.

140909-80-4

Molecular Formula

C38H61N5O9

Molecular Weight

731.9 g/mol

IUPAC Name

(3S,6R,12S,15R)-6-benzyl-3-[(2S)-butan-2-yl]-19-heptyl-9-[(1R)-1-hydroxyethyl]-12-(hydroxymethyl)-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C38H61N5O9/c1-7-9-10-11-15-18-27-21-31(46)39-28(19-23(3)4)34(47)41-30(22-44)36(49)43-33(25(6)45)37(50)40-29(20-26-16-13-12-14-17-26)35(48)42-32(24(5)8-2)38(51)52-27/h12-14,16-17,23-25,27-30,32-33,44-45H,7-11,15,18-22H2,1-6H3,(H,39,46)(H,40,50)(H,41,47)(H,42,48)(H,43,49)/t24-,25+,27?,28+,29+,30-,32-,33?/m0/s1

InChI Key

JJJUZZODDZXKCZ-OTZXHEQNSA-N

SMILES

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)C(C)O)CO)CC(C)C

Isomeric SMILES

CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)[C@@H](C)CC)CC2=CC=CC=C2)[C@@H](C)O)CO)CC(C)C

Canonical SMILES

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)C(C)O)CO)CC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Serrawettin W2; 

Origin of Product

United States

Scientific Research Applications

Antibacterial Properties

Mechanism of Action

Serrawettin W2 exhibits remarkable antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with hospital-acquired infections. Research indicates that this compound disrupts the bacterial cell membrane, leading to membrane lesions and subsequent leakage of intracellular components, which ultimately results in cell death . This mechanism is crucial in combating antibiotic-resistant strains of bacteria.

Efficacy Against Other Pathogens

In addition to Staphylococcus aureus, this compound has shown effectiveness against a range of other Gram-positive bacteria, including Enterococcus faecalis, Listeria monocytogenes, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria range from 6.3 to 31.3 µg/mL . However, it is less effective against Gram-negative bacteria, indicating a specific targeting mechanism that could be beneficial in clinical settings.

Cytotoxicity and Safety

Studies have demonstrated that this compound exhibits low to moderate cytotoxicity towards mammalian cells, making it a promising candidate for therapeutic use. For instance, its cytotoxicity was assessed using the Chinese hamster ovarian (CHO) cell line, where it showed significantly lower toxicity compared to traditional antibiotics like emetine . This safety profile is critical for its potential application in human medicine.

Case Studies

Case Study 1: Efficacy Against Staphylococcus aureus

A study conducted by Dr. Tanya Decker at Stellenbosch University revealed that this compound effectively targets the cell membrane of Staphylococcus aureus, causing rapid membrane depolarization and increased permeability. The study utilized scanning electron microscopy to confirm the formation of lesions on bacterial cells within an hour of exposure . This rapid action highlights its potential as an effective treatment for acute infections.

Case Study 2: Antimicrobial Activity Against Fungi

Further research has indicated that this compound also possesses antifungal properties. It was purified from Serratia marcescens YD25T and tested against various pathogenic fungi, demonstrating potent antimicrobial activity alongside antitumor effects against HeLa cells . This dual action opens avenues for its use not only as an antibacterial agent but also in oncology.

Comparative Data Table

Pathogen MIC (µg/mL) Effectiveness
Staphylococcus aureus6.3 - 31.3High
Enterococcus faecalis10 - 20Moderate
Listeria monocytogenes15 - 25Moderate
Bacillus subtilis20 - 30Moderate
Fungal PathogensVariablePotent

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Differences
Compound Core Structure Fatty Acid Component Key Amino Acids/Peptide Sequence
Serrawettin W2 Cyclic pentadepsipeptide β-hydroxydecanoic acid Leu-Ser-Thr-Phe-Ile
Serrawettin W1 Symmetric dilactone Two 3-hydroxydecanoic acids Two serine residues
Serrawettin W3 Undefined cyclic structure Uncharacterized Uncharacterized
Surfactin Cyclic heptapeptide (Bacillus subtilis) β-hydroxy fatty acid Glu-Leu-Leu-Val-Asp-Leu-Leu
  • Key Observations :
    • W1’s symmetric dilactone structure enhances surfactant properties, reducing water surface tension to 32.2 mN/m (vs. 33.9 mN/m for W2) .
    • W2’s cyclic pentadepsipeptide structure contributes to its selective cytotoxicity and nematode-repellent properties .
2.3 Bioactivity Profiles
Compound Antimicrobial Activity Anticancer Activity Nematicidal Activity
This compound Broad-spectrum (MRSA, Pseudomonas aeruginosa) HeLa (IC₅₀ = 20.9 μM) ED₅₀ = 25.27 μg/mL (C. elegans)
Serrawettin W1 Effective against fungi and Gram-positive bacteria T-cell leukemia, Burkitt lymphoma Moderate
Serrawettin W3 Limited data Not reported Strong repellent (C. elegans)
Surfactin Gram-positive bacteria Not reported Nematostatic at high doses
  • Key Observations :
    • W2’s dual antimicrobial and anticancer activity distinguishes it from W1, which is primarily a biosurfactant and hemolytic agent .
    • W3 and surfactin share repellent effects on nematodes, but W2’s nematicidal activity is concentration-dependent (nematostatic at 128 μg/mL, lethal at 256 μg/mL) .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and purifying Serrawettin W2 from Serratia species?

  • Methodological Answer : this compound is typically extracted using chloroform-methanol (2:1 v/v) solvent systems, followed by thin-layer chromatography (TLC) for purification. Critical steps include:

  • Culturing Serratia strains (e.g., NS25 or YD25T) in nutrient agar or Vogel-Bonner minimal medium to induce surfactant production .
  • Acid hydrolysis (6N HCl, 110°C, 24 hrs) to cleave ester bonds, followed by derivatization (methylation) for gas chromatography-mass spectrometry (GLC-MS) analysis of fatty acid components (e.g., 3-hydroxydecanoic acid) .
  • Amino acid composition analysis via ion-exchange chromatography to identify the peptide sequence (e.g., Leu-Ser-Thr-Phe-Ile) .

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

  • Nuclear Magnetic Resonance (NMR) : Determines cyclic lipopeptide structure and stereochemistry .
  • Fast Atom Bombardment Tandem Mass Spectrometry (FAB-MS/MS) : Confirms molecular weight (759.3 Da) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like β-hydroxy fatty acid esters .

Q. What are the primary biological activities of this compound?

  • Key Findings :

  • Antimicrobial Activity : Inhibits Micrococcus luteus (MIC: 20.9 μM) and drug-resistant Staphylococcus aureus strains .
  • Antitumor Properties : Cytotoxic to HeLa (IC50: 20.9 μM) and Caco2 cells (IC50: 54.1 μM), with minimal toxicity to normal Vero/HEK293 cells .
  • Biofilm Modulation : Promotes flagellum-dependent spreading in Serratia marcescens, influencing bacterial motility .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound's bioactivity across bacterial strains?

  • Methodological Answer : Variations in antimicrobial efficacy (e.g., weak activity against Bacillus subtilis vs. strong inhibition of M. luteus) may arise from differences in bacterial membrane composition. To address this:

  • Conduct comparative lipidomic analyses of target bacterial membranes.
  • Use molecular docking simulations to assess this compound’s interaction with membrane proteins .
  • Validate findings with in vitro co-culture assays under controlled environmental conditions (e.g., pH, temperature) .

Q. What experimental designs optimize this compound production in alternative media?

  • Methodological Answer :

  • Media Optimization : Test carbon/nitrogen sources (e.g., glycerol, ammonium sulfate) in Vogel-Bonner medium to enhance yield .
  • Design of Experiments (DOE) : Apply factorial designs (e.g., Plackett-Burman) to identify critical growth parameters (e.g., aeration, incubation time) .
  • Metabolic Engineering : Overexpress biosynthetic gene clusters (e.g., swrW) in heterologous hosts like E. coli for scalable production .

Q. How can researchers ensure data integrity when analyzing this compound's environmental impacts?

  • Methodological Answer :

  • FAIR Principles : Store raw datasets (e.g., SIMS, NMR spectra) in repositories with unique digital identifiers for reproducibility .
  • Contradiction Analysis : Use triangulation (e.g., cross-validate cytotoxicity data via MTT assays, flow cytometry, and microscopy) to mitigate bias .
  • Ethical Reporting : Disclose conflicting results (e.g., low activity in Gram-negative bacteria) and contextualize them within ecological risk assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Serrawettin W2
Reactant of Route 2
Serrawettin W2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.